(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride
Description
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position. Its molecular formula is C₉H₁₀ClF₄NO, with a molecular weight of 259.63 g/mol .
This compound is classified as a fluorinated building block, commonly utilized in pharmaceutical research and organic synthesis due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C9H11ClF3NO |
|---|---|
Molecular Weight |
241.64 g/mol |
IUPAC Name |
(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1 |
InChI Key |
LKRCVAWTGZSLFR-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)C(F)(F)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method employs a biocatalytic approach using whole-cell catalysts such as Candida tropicalis. The reaction is carried out in a natural deep-eutectic solvent (NADES) containing system under microaerobic conditions. The reaction conditions include a PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30°C, with the addition of choline chloride:trehalose (1:1 molar ratio) to enhance cell membrane permeability and reduce cytotoxicity .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the biocatalytic process parameters. The use of recombinant E. coli cells in a polar organic solvent-aqueous medium has also been explored to improve catalytic efficiency . The process involves the addition of polar organic solvents to the reaction buffer, which enhances the yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, RT, 6 h | (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)acetone | 78% | |
| KMnO<sub>4</sub> | Acetic acid, 40°C, 12 h | (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid | 65% |
Key findings:
-
PCC selectively oxidizes the alcohol to a ketone without affecting the amino group.
-
Stronger oxidants like KMnO<sub>4</sub> convert the alcohol to a carboxylic acid.
Nucleophilic Substitution
The hydroxyl group participates in substitution reactions:
Mechanistic notes:
-
SOCl<sub>2</sub> and PBr<sub>3</sub> convert the hydroxyl group to a better leaving group for downstream reactions .
Amino Group Functionalization
The primary amine undergoes acylation and alkylation:
Acylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 4 h | (S)-2-Acetamido-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride | 88% | |
| Benzoyl chloride | NaOH (aq), DCM, 0°C, 1 h | (S)-2-Benzamido-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride | 76% |
Alkylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 8 h | (S)-2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride | 70% |
Protection/Deprotection Strategies
Temporary protection of functional groups enables multi-step synthesis:
| Protecting Group | Reagent | Conditions | Deprotection Method | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Boc<sub>2</sub>O, DMAP | THF, RT, 12 h | TFA/DCM (1:1), RT, 2 h | |
| Benzyl | BnBr, NaH | DMF, 0°C → RT, 6 h | H<sub>2</sub>/Pd-C, MeOH, 4 h |
Stability Under Acidic/Basic Conditions
The trifluoromethyl group enhances stability:
| Condition | Observation | Degradation Products | Reference |
|---|---|---|---|
| 1M HCl, reflux, 24 h | No decomposition; hydrochloride salt remains intact | None detected | |
| 1M NaOH, RT, 12 h | Partial hydrolysis of the amino group to hydroxylamine | (S)-2-Hydroxyamino-2-(4-(trifluoromethyl)phenyl)ethanol |
Scientific Research Applications
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral compound with applications in medicinal chemistry. The presence of the trifluoromethyl group and chiral center makes it a valuable molecule for pharmacological studies and drug development.
Scientific Research Applications
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride has diverse applications in scientific research:
- Medicinal Chemistry It is used in the development of analgesic drugs due to its potential to interact with opioid receptors.
- Biological Studies The compound is studied for its effects on cellular pathways and its potential as a therapeutic agent.
- Industrial Applications It is used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Biochemical Properties
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride plays a crucial role in various biochemical reactions and interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. This compound has been shown to interact with opioid receptors, particularly the μ-opioid receptor, where it exhibits analgesic properties.
Cellular Effects
The effects of (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism and has been observed to affect the expression of genes involved in pain perception and inflammatory responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as opioid receptors, leading to their activation or inhibition.
Metabolic Pathways
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride is involved in several metabolic pathways and is metabolized primarily in the liver by enzymes such as cytochrome P450.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Table 1: Halogen-Substituted Derivatives
Key Observations :
- Substituent Effects: The trifluoromethyl group at the 3-position (meta) combined with para-fluoro (CAS 1394822-95-7) increases molecular weight compared to non-CF₃ analogs. Chlorine substitution (CAS 1810074-79-3) further elevates molecular weight due to its higher atomic mass .
- Hazard Profile : Only the 4-fluoro-3-CF₃ derivative (CAS 1394822-95-7) has documented hazards, including skin/eye irritation and respiratory toxicity .
Stereochemical Variants
Table 2: Enantiomeric and Diastereomeric Comparisons
Key Observations :
- Stereochemical Impact: The (S)-configuration in the target compound may confer distinct binding affinities compared to (R)-enantiomers, as seen in related β-amino alcohols used as chiral intermediates in drug synthesis .
Substituent Position and Functional Group Variations
Table 3: Positional Isomers and Functional Group Modifications
Key Observations :
Research Findings and Implications
Fluorinated Derivatives : The para-trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism, a trait shared with fluorinated pharmaceuticals like antidepressants and antivirals .
Chlorinated Analogs : Chlorine substitution (CAS 1810074-79-3) may improve binding to hydrophobic protein pockets but could increase toxicity risks, as seen in chlorinated aromatic drugs .
Stereoselectivity : The (S)-enantiomer’s prevalence in the evidence suggests its preferential use in asymmetric synthesis, likely due to higher enantiomeric purity or compatibility with biological targets .
Biological Activity
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁ClF₃NO
- Molecular Weight : 259.63 g/mol
- CAS Number : 287394-20-1
- Chirality : The compound exists as an enantiomer, which can significantly influence its biological activity.
The presence of a trifluoromethyl group on the phenyl ring enhances the lipophilicity and metabolic stability of the compound, contributing to its potential interactions within biological systems.
This compound exhibits several mechanisms of action:
- Receptor Modulation : The compound has been shown to interact with various receptors involved in immune response and signaling pathways, suggesting potential therapeutic applications in immunology and infectious diseases.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Investigations into its antiproliferative effects have demonstrated that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds exhibited IC50 values indicating significant potency in inhibiting cancer cell proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Research : A study evaluated various derivatives of this compound for their ability to inhibit cancer cell growth. The most active compounds demonstrated significant effects on cell cycle progression and apoptosis induction in human leukemia cell lines .
- Antimicrobial Studies : Research focused on the antimicrobial properties revealed that this compound exhibited selective activity against Chlamydia species, with promising results in reducing chlamydial inclusion size and numbers in infected cells .
- Receptor Targeting : Studies have shown that this compound can act as a CCR5 antagonist, which is particularly relevant for HIV treatment strategies. Its structural characteristics allow it to effectively bind to this receptor, potentially inhibiting viral entry into host cells.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis requires precise control of reaction conditions to preserve the stereochemical integrity of the chiral center. A common approach involves:
- Protection-deprotection strategies for the amino and hydroxyl groups to prevent side reactions .
- Use of chiral catalysts or enantioselective reducing agents (e.g., asymmetric hydrogenation) to achieve the desired (S)-configuration .
- Solvent selection (e.g., dimethylformamide or tetrahydrofuran) and temperature control (typically 0–25°C) to stabilize intermediates and minimize racemization .
Q. How can researchers characterize the structural and chiral integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm the presence of the trifluoromethyl group and ethanolamine backbone .
- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) to verify enantiomeric excess (>99% for pharmaceutical-grade material) .
- X-ray crystallography : Resolve absolute configuration for definitive stereochemical assignment .
Q. What preliminary biological screening approaches are recommended for assessing its neurotransmitter receptor activity?
- Methodological Answer :
- In vitro receptor binding assays : Radioligand displacement studies using serotonin (5-HT) and dopamine (D) receptors, with IC values calculated from dose-response curves .
- Functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to evaluate G-protein-coupled receptor (GPCR) modulation .
Advanced Research Questions
Q. How can solvent selection and reaction parameters be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary solvent polarity (e.g., THF vs. DMF), temperature, and catalyst loading to identify optimal conditions .
- Continuous flow reactors : Enhance reaction homogeneity and reduce side products in multi-step syntheses .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How can researchers resolve contradictions in observed receptor binding affinities across different studies?
- Methodological Answer :
- Standardize assay conditions : Control variables such as membrane preparation methods, buffer composition (e.g., Mg concentration), and ligand purity .
- Meta-analysis : Compare datasets using statistical tools (e.g., Z-factor validation) to identify outliers or methodological inconsistencies .
- Orthogonal assays : Validate results with electrophysiology (e.g., patch-clamp) or β-arrestin recruitment assays .
Q. What computational methods are effective in predicting the compound's binding modes with serotonin receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the trifluoromethyl group and hydrophobic receptor pockets .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for structural analogs .
Q. How does the trifluoromethyl group influence the compound's pharmacokinetic properties?
- Methodological Answer :
- LogP measurements : Quantify enhanced lipophilicity via shake-flask or HPLC methods; compare with non-fluorinated analogs .
- Metabolic stability assays : Incubate with liver microsomes to evaluate resistance to oxidative degradation (CYP450 inhibition studies) .
- Blood-brain barrier (BBB) penetration : Predict using PAMPA-BBB assays or in silico models (e.g., QikProp) .
Q. What strategies validate target engagement in cellular models for this compound?
- Methodological Answer :
- CRISPR/Cas9 knock-down : Silence candidate receptors (e.g., 5-HT) and assess loss of functional response .
- Photoaffinity labeling : Use a radiolabeled or fluorescent derivative to confirm direct binding in live cells .
- Thermal shift assays : Measure protein melting temperature () changes upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
